Cas no 2017339-46-5 (5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one)

5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one 化学的及び物理的性質
名前と識別子
-
- 5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one
- EN300-1127720
- 5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one
- 2017339-46-5
-
- インチ: 1S/C13H20O2/c1-12(2,3)11(15)9-8-13(6-7-13)5-4-10(9)14/h9H,4-8H2,1-3H3
- InChIKey: DXSQBZFSSVPMBM-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2(CC1C(C(C)(C)C)=O)CC2
計算された属性
- せいみつぶんしりょう: 208.146329876g/mol
- どういたいしつりょう: 208.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 34.1Ų
5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127720-0.25g |
5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one |
2017339-46-5 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1127720-1g |
5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one |
2017339-46-5 | 95% | 1g |
$914.0 | 2023-10-26 | |
Enamine | EN300-1127720-2.5g |
5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one |
2017339-46-5 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1127720-0.05g |
5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one |
2017339-46-5 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1127720-10g |
5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one |
2017339-46-5 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1127720-0.1g |
5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one |
2017339-46-5 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1127720-5.0g |
5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one |
2017339-46-5 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1127720-0.5g |
5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one |
2017339-46-5 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1127720-1.0g |
5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one |
2017339-46-5 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1127720-10.0g |
5-(2,2-dimethylpropanoyl)spiro[2.5]octan-6-one |
2017339-46-5 | 10g |
$4667.0 | 2023-06-09 |
5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
5-(2,2-dimethylpropanoyl)spiro2.5octan-6-oneに関する追加情報
Introduction to 5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one (CAS No. 2017339-46-5)
5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one, identified by the chemical compound code CAS No. 2017339-46-5, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the spirocyclic ketone class, characterized by its unique structural framework that integrates a spiro carbon atom linking two cyclic moieties. The presence of a 2,2-dimethylpropanoyl side chain enhances its molecular complexity, making it a promising candidate for further exploration in medicinal chemistry.
The structural motif of 5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one is particularly intriguing due to its potential biological activities, which have been the focus of recent research endeavors. Spirocyclic compounds are known for their diverse pharmacological properties, often exhibiting enhanced metabolic stability and improved binding affinity to biological targets. The specific arrangement of functional groups in this molecule, including the ketone group and the bulky isobutyl moiety, suggests a unique interaction profile with biological receptors.
In recent years, there has been a surge in interest regarding spirocyclic ketones as pharmacophores in drug discovery. Studies have demonstrated that these compounds can modulate various enzymatic pathways and signaling cascades, making them valuable tools for developing novel therapeutic agents. The 5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one structure provides a scaffold that can be further modified to enhance its pharmacological efficacy and selectivity. This has led to several innovative synthetic strategies being employed to access derivatives of this compound with tailored properties.
One of the most compelling aspects of 5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one is its potential application in the development of bioactive molecules targeting neurological disorders. Preliminary computational studies have suggested that this compound may interact with specific neurotransmitter receptors, potentially offering a new avenue for treating conditions such as Alzheimer's disease and Parkinson's disease. The rigid spirocore of the molecule is expected to provide favorable interactions with the binding pockets of these receptors, while the electron-withdrawing nature of the ketone group enhances its binding affinity.
The synthesis of 5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one presents both challenges and opportunities for synthetic chemists. The spirocyclic structure requires precise control over reaction conditions to ensure high yield and purity. Recent advances in catalytic methods have enabled more efficient routes to constructing spirocyclic frameworks, leveraging transition metal-catalyzed reactions and organocatalytic strategies. These innovations have not only simplified the synthesis but also opened new possibilities for functionalizing the molecule at multiple positions.
Another area of interest is the exploration of 5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one as a precursor for more complex heterocyclic systems. By incorporating additional functional groups or altering the connectivity of existing moieties, chemists can generate libraries of derivatives with diverse biological activities. Such libraries are invaluable for high-throughput screening programs aimed at identifying lead compounds for drug development. The versatility of this scaffold makes it an attractive choice for medicinal chemists seeking novel molecular architectures.
The physicochemical properties of 5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one also play a crucial role in its potential applications. Its moderate lipophilicity and solubility profile suggest that it may be suitable for oral administration or formulation into transdermal delivery systems. Furthermore, its stability under various conditions makes it a reliable candidate for further preclinical testing and eventual clinical development.
In conclusion, 5-(2,2-dimethylpropanoyl)spiro2.5octan-6-one (CAS No. 2017339-46-5) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features and promising biological activities make it an attractive target for further investigation. As synthetic methodologies continue to evolve, access to this molecule and its derivatives will become increasingly efficient, paving the way for new therapeutic interventions across multiple disease areas.
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